molecular formula C30H43FN4O11 B8056334 Caspase-8 inhibitor

Caspase-8 inhibitor

Cat. No. B8056334
M. Wt: 654.7 g/mol
InChI Key: PHLCQASLWHYEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caspase-8 inhibitor is a useful research compound. Its molecular formula is C30H43FN4O11 and its molecular weight is 654.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Caspase-8 inhibitor suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Caspase-8 inhibitor including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Caspase-8 inhibitors can induce autophagic cell death when apoptosis is arrested, which has implications for clinical therapies involving caspase inhibitors (Yu et al., 2004).

  • In Parkinson's Disease (PD), caspase-8 activation occurs early in dopaminergic neurons, suggesting its role in the disease's progression. However, inhibiting caspase-8 may lead to a shift from apoptosis to necrosis, highlighting the need for caution in using caspase inhibitors in PD (Hartmann et al., 2001).

  • Caspase-8 plays a pivotal role in apoptotic cell death, and its structural and biochemical understanding is crucial for designing selective inhibitors to treat caspase-mediated diseases (Grütter, 2000).

  • Detailed structural analysis of human caspase-8 can guide the development of inhibitors aimed at blocking cell death associated with degenerative disorders (Watt et al., 1999).

  • Computational approaches have been used to identify potential leads for treating neurodegenerative diseases by targeting caspase-8, further extending the repertoire of caspase-8 inhibitors (Ahmad et al., 2019).

  • Predictions of caspase-8's tertiary structure and substrate binding site can aid in the design of enzyme inhibitors for therapeutic applications (Chou et al., 1997).

  • High-throughput screening for caspase-8 inhibitors has identified redox-based and steroid diacid inhibition as potential therapeutic approaches (Smith et al., 2002).

  • Caspase-8's specificity has been probed at subsite S(4), offering insights into the design of more effective inhibitors (Blanchard et al., 2000).

  • Understanding the role of cFLIP in regulating lymphocyte activation and development, where caspase-8 forms a critical part of the signaling pathway, is important in immunology (Budd et al., 2006).

  • Investigating the inhibitors of apoptosis proteins (IAPs) and their ability to bind and inhibit caspases, including caspase-8, can lead to clinical applications in cancer research (Schimmer, 2004).

properties

IUPAC Name

methyl 5-[[1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLCQASLWHYEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43FN4O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657588
Record name Methyl 5-(butan-2-yl)-14-(fluoroacetyl)-11-(1-hydroxyethyl)-8-(3-methoxy-3-oxopropyl)-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazahexadecan-16-oate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caspase-8 inhibitor

CAS RN

210344-98-2
Record name Methyl 5-(butan-2-yl)-14-(fluoroacetyl)-11-(1-hydroxyethyl)-8-(3-methoxy-3-oxopropyl)-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazahexadecan-16-oate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caspase-8 inhibitor
Reactant of Route 2
Reactant of Route 2
Caspase-8 inhibitor
Reactant of Route 3
Reactant of Route 3
Caspase-8 inhibitor
Reactant of Route 4
Reactant of Route 4
Caspase-8 inhibitor
Reactant of Route 5
Reactant of Route 5
Caspase-8 inhibitor
Reactant of Route 6
Reactant of Route 6
Caspase-8 inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.